
3-Hydroxy-2-methyl-4-oxo-N-propylpyridine-1(4H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicyclohexane core, which is fused with an ethyl and a methylphenyl group. The stereochemistry of the compound is specified by the (1S,4S,5R) configuration, indicating the spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.
Functional Group Transformations: Introduction of the ethyl and methylphenyl groups through various functional group transformations.
Stereoselective Synthesis: Ensuring the correct stereochemistry through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: A related compound with a similar bicyclic structure but different functional groups.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with an oxabicycloheptane core.
Uniqueness
The uniqueness of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
521269-66-9 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-hydroxy-2-methyl-4-oxo-N-propylpyridine-1-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-3-5-11-10(15)12-6-4-8(13)9(14)7(12)2/h4,6,14H,3,5H2,1-2H3,(H,11,15) |
Clave InChI |
IEINKYOLHXFSIH-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)N1C=CC(=O)C(=C1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


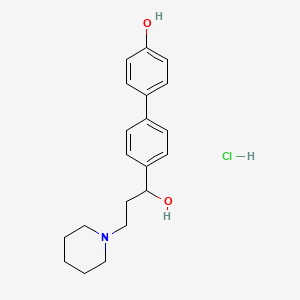
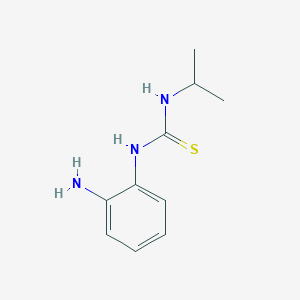
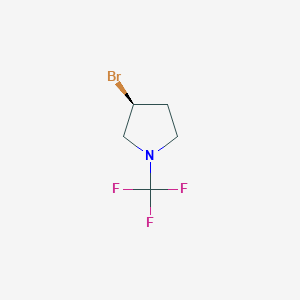
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
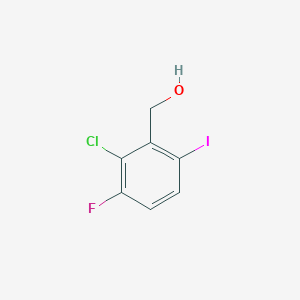
![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
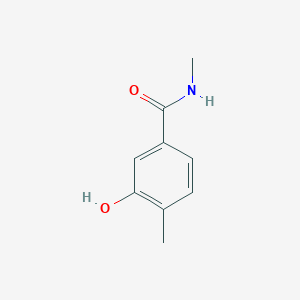
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
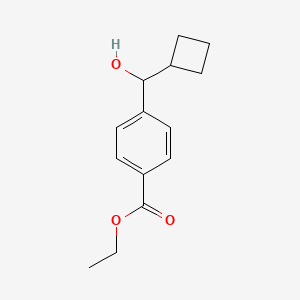
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)

![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
